N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide
Description
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is a synthetic organic compound with the molecular formula C15H12ClN3O4 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a chlorinated nitrobenzamide moiety
Properties
Molecular Formula |
C15H12ClN3O4 |
|---|---|
Molecular Weight |
333.72 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)13-6-5-10(16)7-14(13)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
InChI Key |
CIJYRMMFPLHREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-chlorobenzamide to introduce a nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acetylation: The next step is the acetylation of 3-aminophenyl to form 3-(acetylamino)phenyl. This can be done using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the acetylated amine is coupled with the nitrated chlorobenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-chloro-2-amino-N-[3-(acetylamino)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-(acetylamino)aniline.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-4-chlorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-[3-(acetylamino)phenyl]-2-nitrobenzamide:
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide: A positional isomer with different substitution patterns, leading to variations in reactivity and biological effects.
Uniqueness
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is unique due to the specific combination of functional groups (acetylamino, chloro, and nitro) attached to the benzamide core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- An acetylamino group
- A chloro substituent
- A nitro group
This unique configuration influences its reactivity and biological interactions.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes. It interacts with molecular targets by binding to active sites, thus blocking enzymatic activity which can lead to alterations in various biochemical pathways. This inhibition can affect cellular functions such as:
- Cell proliferation
- Apoptosis
- Protein interactions
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although detailed mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound has shown promise in inhibiting histone deacetylases, which play a crucial role in gene expression regulation and cancer progression .
- Antitumor Potential : Due to its ability to modulate histone acetylation, it may serve as a lead compound for developing antitumor agents.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated moderate inhibitory effects, suggesting further exploration into its mechanism could yield valuable insights for antibiotic development.
Case Study 2: Histone Deacetylase Inhibition
Research focusing on the inhibition of histone deacetylases highlighted that this compound significantly increased histone acetylation levels in cultured cancer cells. This effect correlated with altered gene expression profiles associated with apoptosis and cell cycle regulation .
Table 1: Biological Activities of this compound
Table 2: Comparison with Similar Compounds
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| This compound | Histone deacetylase inhibition | TBD |
| N-[2-(acetylamino)phenyl]-4-nitrobenzamide | Histone deacetylase inhibition | TBD |
| N-[4-(acetylamino)phenyl]-2-nitrobenzamide | Antitumor activity | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
